molecular formula C14H19FN2O B7512578 N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide

N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide

Cat. No. B7512578
M. Wt: 250.31 g/mol
InChI Key: RZGIVQDIHHTHPB-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide, also known as SM-130686, is a synthetic compound that belongs to the class of azepanone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of dopamine and serotonin neurotransmitter systems in the brain. N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antipsychotic effects. N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This may also contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide for lab experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in the regulation of mood and behavior. However, one of the limitations of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide is its relatively low potency compared to other antipsychotic drugs. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of interest is its potential use as a tool for studying the role of dopamine and serotonin neurotransmitter systems in the regulation of mood and behavior. Further research is also needed to better understand the mechanism of action of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide and to optimize its pharmacological properties for use in clinical settings.
Conclusion
In conclusion, N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide, or N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide, is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor makes it a useful tool for studying the role of these receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,2,2-trifluoroacetic acid anhydride to yield the final product. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both involved in the regulation of mood and behavior. N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has also been found to have anxiolytic and antipsychotic effects in animal models.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-11-6-7-12(15)10-13(11)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGIVQDIHHTHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide

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